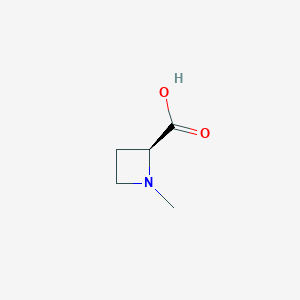

(S)-1-Methylazetidine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

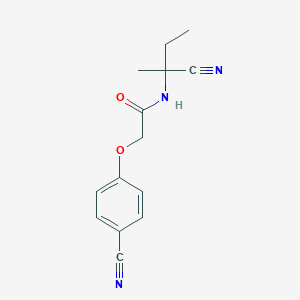

A compound’s description often includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s state at room temperature (solid, liquid, gas), color, smell, and other physical characteristics .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves understanding how the compound reacts with other compounds. It includes predicting the products of a reaction given the reactants .Physical And Chemical Properties Analysis

This involves understanding the compound’s properties, such as its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Aplicaciones Científicas De Investigación

Synthetic Approaches and Biological Activities

(S)-1-Methylazetidine-2-carboxylic acid plays a critical role in the synthesis of biologically active compounds. A study by Rosales-Hernández et al. (2022) highlights the importance of benzazoles and derivatives, including 2-guanidinobenzazoles (2GBZs), which exhibit a variety of pharmacological activities. These compounds can be functionalized with different moieties, including amino acids, to enhance their biological efficacy. The synthetic strategies covered provide a pathway for developing new therapeutic agents utilizing this compound as a precursor or structural motif (Rosales-Hernández et al., 2022).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including this compound, are studied for their effects on microbial biocatalysts. Jarboe et al. (2013) review the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds can inhibit microbial growth at concentrations below desired yields, affecting the production of biofuels and biochemicals. Understanding the inhibitory mechanisms of carboxylic acids is vital for developing strategies to enhance microbial tolerance and performance (Jarboe et al., 2013).

Environmental Biodegradability and Toxicology

The environmental fate and biodegradability of chemicals containing carboxylic acid groups, such as this compound, are of significant interest. Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, which can degrade into perfluoroalkyl carboxylic acids. This research is crucial for assessing the environmental impact of these substances and their biodegradation pathways. Understanding the degradation mechanisms helps in evaluating the ecological risks posed by the release of such chemicals into the environment (Liu & Avendaño, 2013).

Antioxidant Activity Analysis

The study of antioxidants, including those derived from or related to this compound, is vital in various scientific fields. Munteanu and Apetrei (2021) provide a comprehensive review of methods used to determine antioxidant activity, covering assays based on hydrogen atom transfer and electron transfer. These analytical techniques are crucial for evaluating the antioxidant capacity of compounds, which is relevant in food science, medicine, and pharmaceutical research. Understanding the antioxidant properties of compounds including or derived from this compound is essential for their application in health-related fields (Munteanu & Apetrei, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-1-methylazetidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-6-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNMFKYCFKRTRC-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,3-dihydro-1H-inden-1-yl)piperidine-3-carboxamide](/img/structure/B2573809.png)

![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)